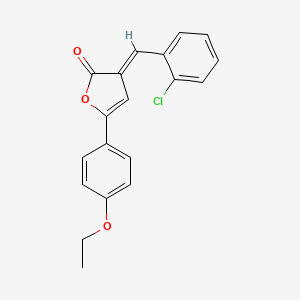
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the furanone ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium methoxide or other nucleophiles in polar solvents
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: Corresponding alcohols
Substitution: Substituted benzylidene derivatives
科学研究应用
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules and influence biological pathways.
相似化合物的比较
Similar Compounds
3-(2-Chlorobenzylidene)-5-phenylfuran-2(3H)-one: Lacks the ethoxy group, which may affect its chemical properties and applications.
3-(2-Bromobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
3-(2-Chlorobenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one: Contains a methoxy group instead of an ethoxy group, which may alter its solubility and interactions with other molecules.
Uniqueness
3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is unique due to the presence of both the chlorobenzylidene and ethoxyphenyl groups
属性
分子式 |
C19H15ClO3 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
InChI |
InChI=1S/C19H15ClO3/c1-2-22-16-9-7-13(8-10-16)18-12-15(19(21)23-18)11-14-5-3-4-6-17(14)20/h3-12H,2H2,1H3/b15-11+ |
InChI 键 |
SJUMKHSTZANKEF-RVDMUPIBSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


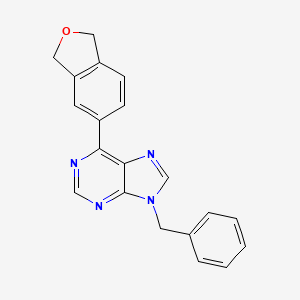
![5-[(E)-C-(2-methoxyphenyl)carbonohydrazonoyl]-3-phenyl-1H-pyridazin-6-one](/img/structure/B15215367.png)
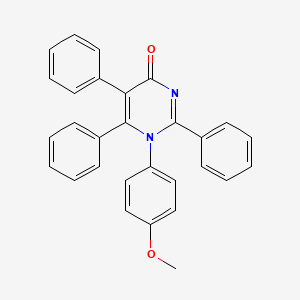
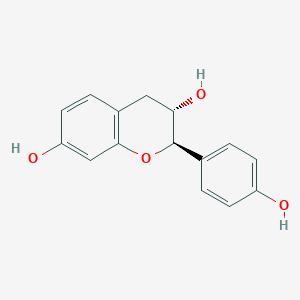

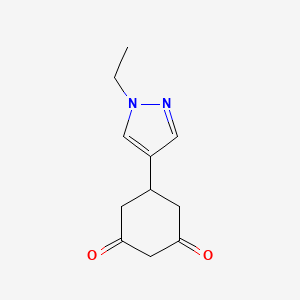
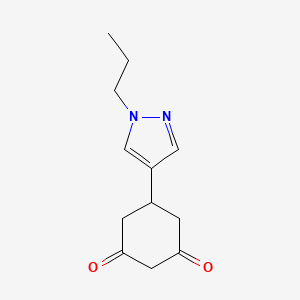
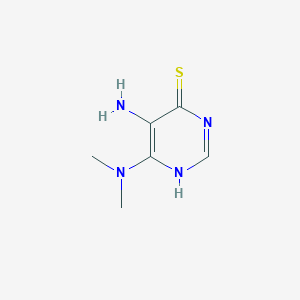
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)

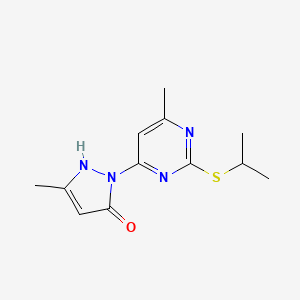

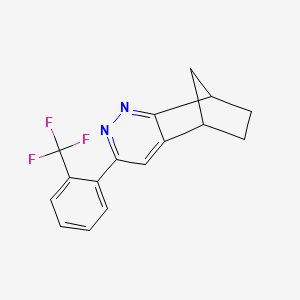
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
